1-Methyl-3-indazolyl chloride
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Overview
Description
1-Methyl-3-indazolyl chloride is a heterocyclic aromatic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is of particular interest due to its unique chemical structure and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-Methyl-3-indazolyl chloride typically involves the chlorination of 1-Methyl-3-indazole. One common method is the reaction of 1-Methyl-3-indazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
Starting Material: 1-Methyl-3-indazole
Reagent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
Product: this compound
The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the reactants and products.
Chemical Reactions Analysis
1-Methyl-3-indazolyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols. For example, the reaction with an amine can produce 1-Methyl-3-indazolyl amine.
Oxidation: The compound can be oxidized to form 1-Methyl-3-indazolyl oxide using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of this compound can yield 1-Methyl-3-indazole using reducing agents such as lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
1-Methyl-3-indazolyl chloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-indazolyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
1-Methyl-3-indazolyl chloride can be compared with other indazole derivatives, such as:
1-Methyl-2-indazolyl chloride: Similar in structure but with the chlorine atom at a different position, leading to different reactivity and biological activity.
3-Methyl-1-indazolyl chloride: Another isomer with the methyl group at a different position, affecting its chemical properties and applications.
1-Methyl-3-indazolyl bromide: A bromine analog that may exhibit different reactivity due to the presence of a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVZTWRTLKVVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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